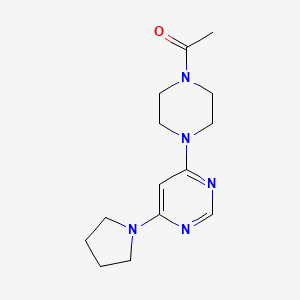![molecular formula C20H20N4O3 B5547069 1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)
1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone” is presumed to be a novel synthetic molecule with potential applications in various fields of chemistry and pharmacology. Given its structural elements, including the indazole and piperazine moieties, it likely exhibits unique chemical and physical properties useful for specific biological or chemical applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic precursors. For example, the synthesis of (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a compound with a somewhat similar structure, involves the preparation of a carbon-11-labeled Boc-protected intermediate followed by acidic de-protection (Gao et al., 2013). Such methodologies could be adapted for the synthesis of the target compound, with appropriate modifications to accommodate its unique structure.
Molecular Structure Analysis
The molecular structure of compounds similar to “1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone” can be elucidated using spectroscopic methods, including IR, NMR, and X-ray diffraction. For instance, a related heterocyclic compound was characterized using IR, 1H NMR, and single crystal X-ray diffraction, providing detailed insights into its molecular geometry and electronic structure (Lv et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets or participation in specific chemical reactions. The electrochemical oxidation of 4-(piperazin-1-yl)phenols, for example, demonstrates the unique reactivity of piperazine derivatives in synthetic chemistry (Amani et al., 2012). These reactions highlight the potential of the target compound to undergo specific transformations or bind to biological targets with high specificity.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One study details the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, highlighting their important role in medicinal chemistry. The novel compound "1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole" was synthesized efficiently, with its structure confirmed through spectral analysis. Docking studies further evaluated its potential applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Another contribution to the field involves the design, synthesis, and pharmacological evaluation of novel derivatives incorporating elements similar to the queried compound. These derivatives showed promise in various pharmacological activities, demonstrating the compound's versatility in drug development (J. Kumar, G. Chawla, M. Akhtar, et al., 2017).
Anticancer and Antimicrobial Applications
Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed potent bacterial biofilm and MurB inhibitors. These compounds exhibited significant antibacterial efficacies and biofilm inhibition activities, highlighting their potential in addressing bacterial resistance (Ahmed E. M. Mekky, S. Sanad, 2020).
Synthesis and anti-bone cancer activity studies of heterocyclic compounds containing the piperazine moiety demonstrated promising results against human bone cancer cell lines. The research suggests the potential therapeutic applications of these compounds in treating bone cancer (G. Lv, D. Zhang, D. Wang, et al., 2019).
Propiedades
IUPAC Name |
1-(1H-indazol-6-yl)-4-[2-(4-methylphenoxy)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-2-6-17(7-3-14)27-13-20(26)23-8-9-24(19(25)12-23)16-5-4-15-11-21-22-18(15)10-16/h2-7,10-11H,8-9,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZTYKALTXHEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(C(=O)C2)C3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)
![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)


![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)
